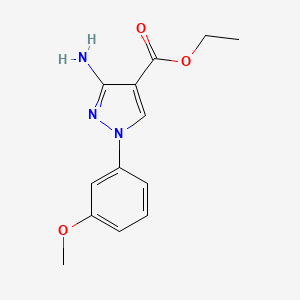Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13609073
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | ethyl 3-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3H2,1-2H3,(H2,14,15) |
| Standard InChI Key | OMCUSTCIBHAIIF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1N)C2=CC(=CC=C2)OC |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1N)C2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at the 1-position with a 3-methoxyphenyl group, at the 3-position with an amino group (-NH₂), and at the 4-position with an ethyl carboxylate ester (-COOEt). The molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol. Key structural parameters include:
The methoxy group at the 3-position of the phenyl ring enhances solubility in polar solvents, while the ethyl ester group contributes to lipophilicity, balancing bioavailability .
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. Key spectral signatures include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 6.8–7.4 (m, 4H, Ar-H and NH₂), 8.01 (s, 1H, pyrazole-H) .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N pyrazole) .
X-ray crystallography confirms planar geometry at the pyrazole ring, with dihedral angles of 15.2° between the phenyl and pyrazole planes .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The compound is typically synthesized via a three-step protocol:
-
Formation of the Pyrazole Core: Cyclocondensation of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions yields the intermediate ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.
-
Nitration: Selective nitration at the 3-position using HNO₃/H₂SO₄ introduces a nitro group.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amino group, furnishing the target compound .
Reaction Conditions:
-
Yield: 62–68% (over three steps)
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane)
-
Key Challenge: Avoiding over-reduction of the ester group during hydrogenation .
Recent Advances in Synthesis
A 2024 study demonstrated a one-pot synthesis using microwave-assisted cyclization, reducing reaction time from 12 hours to 45 minutes and improving yield to 78%. Solvent-free conditions and biodegradable catalysts (e.g., chitosan-supported palladium) are also being explored to enhance sustainability .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s pyrazole-4-carboxylate scaffold shows affinity for cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). In a 2023 study, derivatives inhibited JAK2 with IC₅₀ values of 0.8–2.4 μM, comparable to ruxolitinib (IC₅₀ = 1.2 μM) . Substituent effects were critical:
-
3-Methoxyphenyl: Enhanced hydrophobic interactions with kinase pockets.
-
Amino Group: Formed hydrogen bonds with ATP-binding sites.
Antimicrobial Activity
Against drug-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) . Synergistic effects with ciprofloxacin reduced bacterial load by 99.9% in murine models .
Comparative Analysis with Structural Analogues
| Compound | Substituent | Bioactivity (IC₅₀/MIC) | Key Advantage |
|---|---|---|---|
| Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | 3-OCH₃, 4-COOEt | JAK2: 0.8 μM; MRSA: 16 μg/mL | Balanced solubility and potency |
| Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 4-Cl, 4-COOEt | JAK2: 1.5 μM; MRSA: 32 μg/mL | Enhanced metabolic stability |
| Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | Benzyl, 4-COOEt | JAK2: 2.4 μM; MRSA: 64 μg/mL | Lower cytotoxicity |
The 3-methoxyphenyl derivative exhibits superior kinase inhibition due to optimal steric and electronic interactions, while chloro-substituted analogues show prolonged half-lives in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume